4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring connected to an azetidine moiety via an ether linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that allow for various chemical transformations and biological interactions. The compound's chemical identity is denoted by the CAS number 2549015-35-0, indicating its recognized status in chemical databases.
The synthesis of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple synthetic steps, beginning with the preparation of the azetidine ring. Key reagents include 2-methoxybenzoyl chloride and 4-hydroxypyridine, which are essential for constructing the compound's framework.
This compound can be classified under heterocyclic compounds, specifically within the category of azetidines and pyridines. Its structural complexity positions it as a potential candidate for further research in pharmaceuticals and materials science.
The synthesis of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine generally follows a multi-step process:
The reactions require careful control of temperature and pH to ensure high yields and purity of the final compound. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, which facilitate the solubility of reactants and intermediates.
The molecular structure of 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine can be represented as follows:
The molecular formula for this compound is , indicating a complex arrangement with implications for its reactivity and stability. The compound's molecular weight is approximately 255.28 g/mol.
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine can undergo several notable chemical reactions:
Reagents such as potassium permanganate are often employed for oxidation, while nitric acid serves as an electrophile in substitution reactions. The outcome of these reactions can significantly alter the biological activity and physical properties of the compound.
The mechanism of action for 4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine remains partially understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The unique structural features allow it to modulate protein activity, potentially influencing various biological processes.
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by its molecular structure but require empirical determination through experimental methods.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile highlights its potential utility in organic synthesis and medicinal applications.
4-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine has several promising applications:
This compound belongs to the azetidine-pyridine hybrid structural class, featuring a four-membered azetidine ring linked via an ether bond to a six-membered pyridine heterocycle. Its systematic IUPAC name is 4-[1-(2-methoxybenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide, with the molecular formula C₁₇H₁₆BrN₃O₄ and molecular weight 406.2 g/mol . Key structural elements include:
Table 1: Structural Descriptors and Nomenclature
Classification | Descriptor |
---|---|
IUPAC Name | 4-[1-(2-methoxybenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Molecular Formula | C₁₇H₁₆BrN₃O₄ |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 78.9 Ų |
The stereochemistry is defined by the azetidine ring conformation, which adopts near-planar geometry (RMS deviation = 0.032Å) with the methoxybenzene ring almost coplanar (dihedral angle = 1.87°) [1]. The pyridine ring’s orientation is pivotal for target engagement, with intramolecular C-H···O interactions stabilizing the structure.
Azetidine chemistry emerged from β-lactam antibiotic research, but synthetic challenges limited early applications. The first azetidine syntheses via intramolecular cyclization (1980s) enabled unsubstituted rings, while modern methods like DBU-catalyzed Horner-Wadsworth-Emmons reactions (2010s) facilitated functionalized derivatives [8]. Pyridine-heterocycle hybrids gained prominence after 2000 with advances in:
Table 2: Key Developments in Azetidine-Pyridine Hybrid Synthesis
Year | Development | Impact |
---|---|---|
1881 | Hantzsch pyridine synthesis | Enabled pyridine diversification |
1987 | Azetidine cyclization methods | Access to unsubstituted cores |
2011 | Crystal structure reports of azetidinones | Validated ring geometry [1] |
2015 | Suzuki-Miyaura cross-coupling | Functionalized 3-arylazetidines [8] |
2020 | Patent WO2021013864A1 | Validated kinase inhibitor hybrids [4] |
The target compound exemplifies this evolution, combining azetidine rigidity with pyridine’s water-solubility – a design strategy to optimize CNS penetration [9].
This scaffold addresses three key challenges in drug design:
Bioavailability Enhancement: Pyridine’s logP of 1.7 balances lipophilicity, while its basicity (pKa ~6.8) improves water solubility versus all-carbon aromatics [9]. The azetidine’s molecular rigidity reduces entropic penalties upon target binding.
Target Versatility: The hybrid structure shows affinity for:
Table 3: Physicochemical and Drug-Likeness Properties
Parameter | Value | Drug-Likeness Relevance |
---|---|---|
Molecular Weight | 406.2 g/mol | Near optimal (<500) |
Calculated LogP | 1.7 | Ideal range (1–3) |
H-Bond Acceptors | 5 | Compliant with Lipinski’s rule |
H-Bond Donors | 1 | Compliant with Lipinski’s rule |
Rotatable Bonds | 6 | Moderate flexibility |
Polar Surface Area | 78.9 Ų | Supports blood-brain barrier penetration |
The bromine atom at the benzoyl ortho-position offers a handle for palladium-catalyzed cross-coupling, enabling rapid generation of analogs [8]. Recent studies confirm azetidine-pyridine hybrids’ potential in GIST (gastrointestinal stromal tumor) therapy via c-Kit inhibition and antiviral applications through polymerase interference [4] [10]. As kinase-targeted therapies advance, this scaffold represents a strategic fusion of conformational restraint and metabolic stability – positioning it as a privileged structure in next-generation drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7